2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid
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Overview
Description
2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid typically involves multiple steps. One common method starts with the diazotization of anthranilic acid, followed by substitution with potassium iodide to introduce the iodine atom. The resulting 2-iodobenzoic acid is then coupled with other reactants to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The iodine atom in the compound makes it suitable for substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: IBX or DMP in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: A precursor in the synthesis of the target compound.
2-Iodoxybenzoic acid (IBX): An oxidizing agent derived from 2-iodobenzoic acid.
Dess-Martin periodinane (DMP): Another oxidizing agent related to 2-iodobenzoic acid.
Uniqueness
2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid is unique due to its specific structure, which combines aromatic and aliphatic elements. This structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Properties
IUPAC Name |
2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O4/c19-14-9-5-4-8-13(14)17(24)21-15(18(25)20-11-16(22)23)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,25)(H,21,24)(H,22,23)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRISEDCNNYZNF-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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